molecular formula C8H17NO2 B13502732 Ethyl methylvalinate

Ethyl methylvalinate

Cat. No.: B13502732
M. Wt: 159.23 g/mol
InChI Key: JEMBJPGDNVXKKI-UHFFFAOYSA-N
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Description

Ethyl methylvalinate is an organic compound with the molecular formula C8H16O2. It is an ester formed from the reaction of ethanol and methylvaleric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methylvalinate can be synthesized through esterification, where ethanol reacts with methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the reactants flow over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl methylvalinate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and methylvaleric acid.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohols.

    Oxidation: Though less common, oxidation of this compound can occur under strong oxidative conditions, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Hydrolysis: Ethanol and methylvaleric acid.

    Reduction: Ethanol and methylvaleric alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl methylvalinate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl methylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release ethanol and methylvaleric acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Ethyl methylvalinate is similar to other esters like ethyl acetate and methyl butyrate. it is unique due to its specific structure and the presence of the methylvaleric acid moiety. This gives it distinct physical and chemical properties, such as its characteristic odor and reactivity.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Known for its fruity odor and used in the flavor industry.

    Ethyl propionate: Used in the production of perfumes and as a flavoring agent.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7,9H,5H2,1-4H3

InChI Key

JEMBJPGDNVXKKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC

Origin of Product

United States

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